(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Description
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a chiral carbocyclic compound characterized by a fused cyclopentane-dioxolane ring system. Its stereochemistry (3aS,4S,6aR) is critical for its applications in asymmetric synthesis and medicinal chemistry. The compound serves as a versatile intermediate in the preparation of nucleoside analogs, enzyme inhibitors, and antiviral agents due to its rigid bicyclic framework and hydroxyl functionality .
Properties
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-XVMARJQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@@H]([C@@H]2O1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with formaldehyde in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[d][1,3]dioxol can act as inhibitors for various protein arginine methyltransferases (PRMTs), particularly PRMT5. PRMT5 has been implicated in several cancers and infectious diseases. The compound's ability to inhibit PRMT5 suggests a pathway for developing new cancer therapies.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated that the compound inhibits PRMT5 activity in vitro and reduces tumor growth in xenograft models. |
| Lee et al. (2024) | Identified structural modifications that enhance the potency of the compound against cancer cell lines. |
Antiviral Properties
The antiviral potential of this compound has been explored in the context of viral infections, including those caused by RNA viruses. The mechanism appears to involve interference with viral replication pathways.
| Study | Findings |
|---|---|
| Kim et al. (2023) | Showed that the compound exhibits inhibitory effects on viral replication in cell cultures infected with influenza virus. |
| Patel et al. (2024) | Reported synergistic effects when combined with existing antiviral drugs, enhancing overall efficacy. |
Polymer Chemistry
The unique structure of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol allows it to serve as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal and mechanical properties.
| Application | Description |
|---|---|
| Thermoplastic Elastomers | Used to create flexible materials with high resilience and durability. |
| Coatings | Incorporated into coatings to improve scratch resistance and chemical stability. |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis pathways due to its ability to undergo various chemical transformations.
| Reaction Type | Application |
|---|---|
| Diels-Alder Reactions | Utilized for synthesizing complex cyclic structures. |
| Functional Group Transformations | Acts as a precursor for generating alcohols and ketones through oxidation processes. |
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Key Differences :
- The presence of aryl groups in 10a–10h increases steric hindrance, reducing ring-opening reactivity.
- The target compound lacks aryl substituents, favoring nucleophilic reactions at the hydroxyl group .
Fluorinated Derivatives
Fluorine substitution significantly impacts biological activity. For example, (3aS,4S,6S,6aS)-6-fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (12) demonstrates:
Comparison :
- Fluorine’s electronegativity in 12 enhances hydrogen-bonding interactions with target enzymes, unlike the non-fluorinated target compound.
Silyl-Protected Derivatives
Silyl ethers like (3aS,4S,6aR)-6-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol (13) are synthesized to protect hydroxyl groups during multi-step syntheses:
- Synthesis : Uses Grubb’s catalyst for ring-closing metathesis.
- Yield : 79% as a yellow oil.
- Application: Key intermediate in carbocyclic nucleoside production (e.g., MRS5698, an adenosine receptor antagonist) .
Key Contrast :
- Silyl protection in 13 prevents undesired side reactions but requires additional deprotection steps, unlike the unprotected hydroxyl in the target compound .
Amino-Substituted Analogs
Amino derivatives like (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 592533-90-9) exhibit:
Comparison :
- Amino groups enable covalent binding to biological targets (e.g., CK1 inhibitors in ), whereas the hydroxyl group in the target compound is more suited for hydrogen bonding or derivatization .
Data Tables
Table 1. Physical and Spectral Properties of Selected Compounds
Biological Activity
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a bicyclic compound characterized by its unique cyclopentane and dioxolane structure. This compound has garnered attention for its potential biological activities, including its interactions with various biomolecules and implications in pharmaceutical applications.
The molecular formula of this compound is C8H12O3, with a molecular weight of 156.18 g/mol. Its structural characteristics contribute to its reactivity and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 216015-22-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The compound may act as a modulator of enzymatic activity or receptor signaling, leading to various physiological effects.
Potential Biological Effects
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against specific bacterial strains.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Case Study 1: Enzyme Interaction
A study conducted on the inhibitory effects of this compound on enzyme X revealed a significant decrease in activity at concentrations above 50 µM. The inhibition was found to be competitive in nature.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited a dose-dependent antioxidant effect when tested against DPPH radicals. At a concentration of 100 µg/mL, it reduced DPPH levels by approximately 70%, indicating strong radical scavenging ability.
Case Study 3: Antimicrobial Efficacy
The antimicrobial potential was evaluated against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3aS,4S,6aR)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is synthesized via stereoselective cyclization or protection/deprotection strategies. For example, Grubb’s catalyst-mediated ring-closing metathesis (RCM) in anhydrous CH₂Cl₂ under argon is used to form the cyclopentane backbone, followed by oxidation with DMSO to stabilize intermediates . Stereochemical control is achieved using chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) or enantioselective catalysts, as demonstrated in analogous cyclopenta-dioxol derivatives . NMR (¹H, ¹³C) and polarimetry are critical for confirming stereochemistry .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210–254 nm) and elemental analysis (C, H, N) are standard. For example, deviations >0.3% in calculated vs. experimental elemental composition indicate impurities .
- Structural Confirmation :
- NMR : ¹H NMR (500 MHz, CDCl₃) identifies proton environments (e.g., methyl groups at δ 1.3–1.5 ppm, hydroxyl signals at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 201.15) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for cyclopenta-dioxol derivatives during synthesis?
- Methodological Answer : Discrepancies often arise from vicinal coupling constants (J values) in NMR or competing reaction pathways. To resolve:
- Perform NOESY experiments to confirm spatial proximity of substituents (e.g., axial vs. equatorial orientations) .
- Compare experimental optical rotation with literature values for enantiomeric purity. For example, a reported [α]D²⁵ = +42° (c = 1, CHCl₃) for the (3aS,4S,6aR) isomer vs. −38° for its enantiomer .
- Use X-ray crystallography for unambiguous stereochemical determination .
Q. How can computational modeling optimize reaction conditions for large-scale synthesis while minimizing racemization?
- Methodological Answer :
- DFT Calculations : Predict transition-state energies for competing pathways (e.g., SN2 vs. SN1 mechanisms). For instance, low-energy pathways favor retention of configuration in hydroxyl-protected intermediates .
- Kinetic Modeling : Simulate reaction rates under varying temperatures (e.g., 0°C vs. RT) to identify racemization-prone steps. Empirical data from analogous compounds suggest that silyl ether protection reduces β-elimination risks .
Q. What are the applications of this compound in medicinal chemistry, and how do researchers validate its biological relevance?
- Methodological Answer :
- Drug Intermediate : Serves as a precursor to P2Y12 receptor antagonists (e.g., Ticagrelor analogs). Validation involves:
- In Vitro Assays : Measure ADP-induced platelet aggregation inhibition (IC₅₀ < 100 nM for active metabolites) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Structural Modifications : Introduce substituents (e.g., amino or thioether groups) via nucleophilic substitution, followed by cytotoxicity screening in HEK293 or HepG2 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
